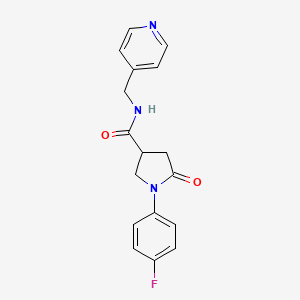
1-(4-fluorophenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with a fluorophenyl group, a pyridinylmethyl group, and a carboxamide group
準備方法
The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Pyridinylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a pyridinylmethyl halide.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide group using an appropriate amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-(4-Fluorophenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations.
科学的研究の応用
1-(4-Fluorophenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Biological Research: It is used in biological assays to investigate its effects on cellular processes and molecular targets.
Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules.
Industrial Applications:
作用機序
The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The fluorophenyl and pyridinylmethyl groups contribute to the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the biological context and the specific targets being studied.
類似化合物との比較
1-(4-Fluorophenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical reactivity and biological activity.
1-(4-Methylphenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide: The presence of a methyl group instead of a fluorine atom can influence the compound’s properties and interactions with molecular targets.
1-(4-Nitrophenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide: The nitrophenyl group introduces different electronic and steric effects, potentially altering the compound’s behavior in chemical and biological systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c18-14-1-3-15(4-2-14)21-11-13(9-16(21)22)17(23)20-10-12-5-7-19-8-6-12/h1-8,13H,9-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIDLOOKEPZHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-isonicotinoyl-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5457862.png)
![[rel-(1R,3S)-3-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)cyclopentyl]amine hydrochloride](/img/structure/B5457865.png)
![7-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyrazolo[1,5-a]pyridine](/img/structure/B5457882.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylbenzoic acid](/img/structure/B5457888.png)
![2-methyl-5-[2-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-oxoethyl]-1H-pyrimidin-6-one](/img/structure/B5457896.png)
![N-(1-adamantyl)-2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B5457903.png)
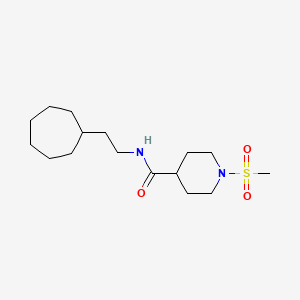
![3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5457915.png)
![(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-8-methylquinolin-3-yl)prop-2-enenitrile](/img/structure/B5457928.png)
![N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5457940.png)
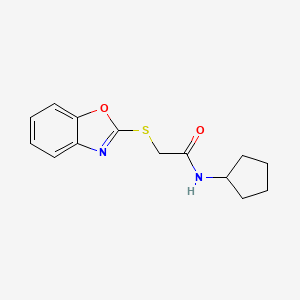
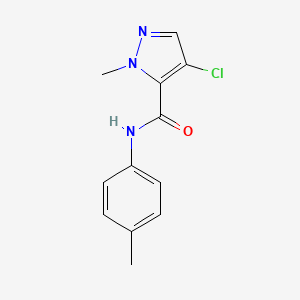
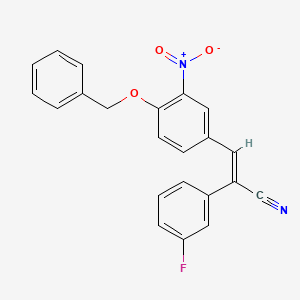
![2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B5457979.png)
